molecular formula C30H37Cl2N5O8 B1192268 BCL6-i

BCL6-i

Numéro de catalogue: B1192268
Poids moléculaire: 666.55
Clé InChI: QQSHEMQKLUMPQB-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BCL6-i is a potent, cell-active, and irreversible BCL6 inhibitor. This compound selectively targets Cys53.

Applications De Recherche Scientifique

Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6 BCL6, a transcription factor, plays a significant role in oncogenesis, particularly in lymphoid malignancies like diffuse large B cell lymphoma (DLBCL). Disrupting BCL6's interaction with transcriptional repressors can attenuate its oncogenic effects. Recent developments in structure-based drug design have led to highly potent compounds that not only block BCL6's interaction with co-repressors but also induce its degradation, intensifying the expression of BCL6-repressed genes and inhibiting proliferation more effectively than compounds merely inhibiting co-repressor interactions. This highlights the potential of BCL6-based lymphoma therapeutics (Kerres et al., 2017).

The Expanding Role of BCL6 in Cancer Therapeutics Initially recognized as an oncogene in B-cell lymphomas, BCL6 contributes to the malignant phenotype by repressing genes involved in proliferation and DNA damage checkpoints and by impeding B-cell terminal differentiation. It exerts its influence by binding to and repressing a vast array of target genes. Structural insights into BCL6-corepressor complexes suggested that BCL6 could be a druggable target, leading to the design of compounds that block its corepressor recruitment. These compounds have shown potent effects against various hematologic and solid tumors, reinforcing the case for accelerating the development of BCL6-targeted therapies for clinical applications (Cárdenas et al., 2016).

BCL6 as a Therapeutic Target for Lymphoma BCL6 plays a crucial role in the development and maintenance of germinal centers, which are essential for an effective humoral immune response. Genomic aberrations leading to sustained BCL6 activity contribute to the development of germinal center-derived lymphomas. Given that many B-cell non-Hodgkin lymphomas arise from neoplastic transformation of germinal center B cells and often involve deregulation of BCL6 expression, inhibiting BCL6 has emerged as a promising therapeutic strategy. Several agents targeting BCL6, mostly focusing on its BTB domain, have shown anti-lymphoma activity in preclinical models, indicating the potential of this approach in future clinical trials (Leeman-Neill & Bhagat, 2018).

Discovery and Optimization of BCL6 Inhibitors Research efforts have been directed at discovering and optimizing BCL6 inhibitors for therapeutic applications. Various strategies, including the use of peptidomimetics, small molecules, and natural compounds, have been employed to inhibit BCL6. These inhibitors, particularly those targeting the BTB domain, have demonstrated potential in disrupting the oncogenic functions of BCL6 in various cancer models. The discovery and optimization of these inhibitors offer insights into the role of BCL6 in cancer and pave the way for new therapeutic interventions (Yasui et al., 2017).

Propriétés

Formule moléculaire

C30H37Cl2N5O8

Poids moléculaire

666.55

Nom IUPAC

(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethyl)propionamide

InChI

InChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1

Clé InChI

QQSHEMQKLUMPQB-RUZDIDTESA-N

SMILES

CCC(NCCN1C2=CC=C(NC3=CC(OC4CCOCC4)=C([N+]([O-])=O)C=C3Cl)C=C2O[C@H](CCCCNC(CCl)=O)C1=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BCL6i;  BCL6 i;  BCL6-i

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCL6-i
Reactant of Route 2
Reactant of Route 2
BCL6-i
Reactant of Route 3
Reactant of Route 3
BCL6-i
Reactant of Route 4
Reactant of Route 4
BCL6-i
Reactant of Route 5
Reactant of Route 5
BCL6-i
Reactant of Route 6
Reactant of Route 6
BCL6-i

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.